Cas no 101913-95-5 (1,3,8-Triazaspiro[4.5]decane-8-heptanenitrile,3-methyl-4-oxo-1-phenyl-)
![1,3,8-Triazaspiro[4.5]decane-8-heptanenitrile,3-methyl-4-oxo-1-phenyl- structure](https://nl.kuujia.com/scimg/cas/101913-95-5x500.png)
101913-95-5 structure
Productnaam:1,3,8-Triazaspiro[4.5]decane-8-heptanenitrile,3-methyl-4-oxo-1-phenyl-
1,3,8-Triazaspiro[4.5]decane-8-heptanenitrile,3-methyl-4-oxo-1-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3,8-Triazaspiro[4.5]decane-8-heptanenitrile,3-methyl-4-oxo-1-phenyl-
- 7-(3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)heptanenitrile
- 101913-95-5
- 8-(6-Cyanohexyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- DTXSID10144343
- NSC167685
- HEPTANONITRILE, 7-(3-METHYL-4-OXO-1-PHENYL-1,3,8-TRIAZASPIRO(4.5)DEC-8-YL)-
- NSC-167685
- 7-(3-Methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)dec-8-yl)heptanonitrile
-
- Inchi: InChI=1S/C21H30N4O/c1-23-18-25(19-10-6-5-7-11-19)21(20(23)26)12-16-24(17-13-21)15-9-4-2-3-8-14-22/h5-7,10-11H,2-4,8-9,12-13,15-18H2,1H3
- InChI-sleutel: GDFRSJQALJTCDV-UHFFFAOYSA-N
- LACHT: N#CCCCCCCN1CCC2(C(=O)N(C)CN2C2=CC=CC=C2)CC1
Berekende eigenschappen
- Exacte massa: 354.2422
- Monoisotopische massa: 354.242
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 7
- Complexiteit: 511
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 50.6A^2
Experimentele eigenschappen
- Dichtheid: 1.15
- Kookpunt: 571°C at 760 mmHg
- Vlampunt: 299.1°C
- Brekindex: 1.589
- PSA: 50.58
- LogboekP: 3.17198
1,3,8-Triazaspiro[4.5]decane-8-heptanenitrile,3-methyl-4-oxo-1-phenyl- Gerelateerde literatuur
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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